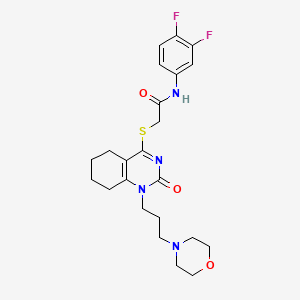

N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 899749-59-8

Cat. No.: VC5433416

Molecular Formula: C23H28F2N4O3S

Molecular Weight: 478.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899749-59-8 |

|---|---|

| Molecular Formula | C23H28F2N4O3S |

| Molecular Weight | 478.56 |

| IUPAC Name | N-(3,4-difluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C23H28F2N4O3S/c24-18-7-6-16(14-19(18)25)26-21(30)15-33-22-17-4-1-2-5-20(17)29(23(31)27-22)9-3-8-28-10-12-32-13-11-28/h6-7,14H,1-5,8-13,15H2,(H,26,30) |

| Standard InChI Key | OZCJDHZQODKZIH-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=C(C=C4)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key motifs:

-

Hexahydroquinazolinone core: A partially saturated bicyclic system with a ketone at position 2, contributing to conformational rigidity .

-

3,4-Difluorophenyl group: Attached via an acetamide linkage, this moiety enhances lipid solubility and may influence target binding through halogen bonding .

-

3-Morpholinopropyl chain: A hydrophilic substituent linked to the quinazolinone nitrogen, likely improving aqueous solubility and pharmacokinetic properties.

The molecular formula is C23H28F2N4O3S, with a molecular weight of 478.56 g/mol . Key spectral data include:

Physicochemical Profile

| Property | Value |

|---|---|

| LogP (predicted) | ~3.2 (moderate lipophilicity) |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 7 |

| Polar surface area | 95.5 Ų |

Solubility data are unavailable, but the morpholine group suggests moderate aqueous solubility.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions:

-

Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with carbonyl sources under acidic conditions .

-

Morpholinopropyl introduction: Nucleophilic substitution or reductive amination to attach the morpholine-containing side chain.

-

Thioacetamide coupling: Reaction of a thiol intermediate with chloroacetyl chloride, followed by amidation with 3,4-difluoroaniline .

Key challenges include controlling regioselectivity during cyclization and optimizing yields in the final coupling step .

Analytical Validation

-

NMR: Confirmations of the quinazolinone core (δ 7.8–8.2 ppm for aromatic protons) and morpholine protons (δ 3.4–3.7 ppm) .

-

Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 479.6 [M+H]+ .

Biological Activity and Mechanisms

Predicted Pharmacokinetics

| Parameter | Prediction |

|---|---|

| Bioavailability | ~65% (moderate) |

| BBB permeability | Low (logBB < -1) |

| CYP450 inhibition | CYP3A4 (moderate) |

Data derived from in silico models (SwissADME) suggest acceptable drug-likeness but potential hepatic metabolism .

Comparative Analysis with Structural Analogs

The absence of a quinoline moiety in the reviewed compound may reduce off-target kinase effects compared to 5y .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume